
4'-(n-Propylthio)acetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(n-Propylthio)acetophenone is a derivative of acetophenone, which is an aromatic ketone. It is a colorless, viscous liquid and is a precursor to useful resins and fragrances . The molecular formula of 4’-(n-Propylthio)acetophenone is C11H14O .
Synthesis Analysis
The synthesis of acetophenone derivatives, such as 4’-(n-Propylthio)acetophenone, can involve α-bromination reactions . For instance, 4-chloro-α-bromo-acetophenone can be synthesized at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Molecular Structure Analysis
The molecular structure of 4’-(n-Propylthio)acetophenone can be viewed using Java or Javascript . The molecular weight of this compound is 162.2283 .
Chemical Reactions Analysis
The α-bromination reaction of carbonyl compounds like acetophenone is a significant topic in the field of organic chemistry . α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis .
Physical And Chemical Properties Analysis
Physical properties of acetophenone, the parent compound of 4’-(n-Propylthio)acetophenone, include characteristics like mass, color, and volume . Chemical properties include its ability to react to form new substances .
Mécanisme D'action
Safety and Hazards
While specific safety data for 4’-(n-Propylthio)acetophenone was not found, acetophenone is classified as a combustible liquid, harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life . Precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and keeping away from sources of ignition .
Orientations Futures
Acetophenone and its derivatives, including 4’-(n-Propylthio)acetophenone, have potential applications in various areas of life sciences . They can be used as starting materials in the synthesis of various heterocycles . Furthermore, α-bromination reactions on acetophenone derivatives have been successfully conducted in undergraduate organic chemistry experiments, indicating potential for educational applications .
Propriétés
IUPAC Name |
1-(4-propylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZDQSADYIDIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,6-Dimethyl-phenoxymethyl)-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B472449.png)


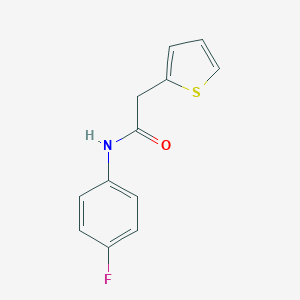

![4-{[(4-Methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B472552.png)
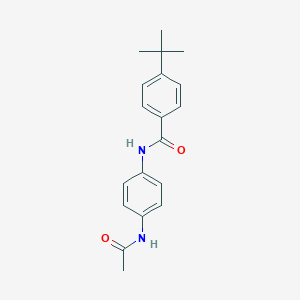
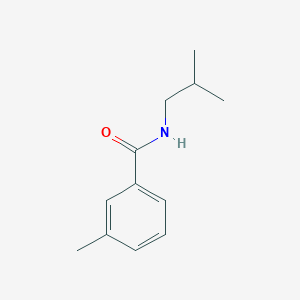
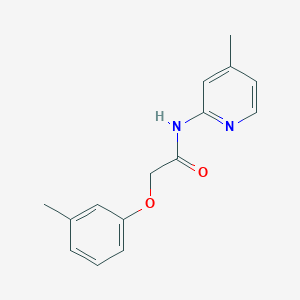
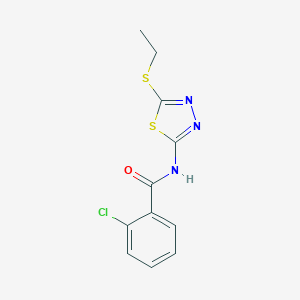


![4-[(5-Bromo-2-furoyl)amino]benzoic acid](/img/structure/B472603.png)
![3-[(5-Bromofuran-2-carbonyl)amino]benzoic acid](/img/structure/B472605.png)